molecular formula C22H26N4O3 B4792449 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

Katalognummer B4792449
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: FYQDQQFPKWAGLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EMA401 and has been studied extensively for its pharmacological properties, particularly in pain relief.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential applications in pain relief. It is a highly selective inhibitor of the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. EMA401 has been shown to be effective in reducing chronic neuropathic pain in preclinical models and has demonstrated promising results in clinical trials. In addition to pain relief, EMA401 has also been studied for its potential applications in other areas, such as cancer treatment and inflammation.

Wirkmechanismus

EMA401 works by selectively blocking the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. By blocking this channel, EMA401 reduces the transmission of pain signals, resulting in pain relief. The selectivity of EMA401 for the P2X3 channel makes it a promising candidate for pain relief, as it avoids the side effects associated with non-selective ion channel blockers.
Biochemical and Physiological Effects:
EMA401 has been shown to be effective in reducing chronic neuropathic pain in preclinical models. It has also been shown to reduce inflammation and cancer cell proliferation in vitro. In addition, EMA401 has been shown to have a good safety profile and is well-tolerated in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages for lab experiments. It is highly selective for the P2X3 ion channel, making it a promising candidate for pain relief with fewer side effects than non-selective ion channel blockers. EMA401 is also well-tolerated and has a good safety profile. However, there are also limitations to using EMA401 in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Zukünftige Richtungen

There are several future directions for research on EMA401. One area of research is the development of more selective and potent inhibitors of the P2X3 ion channel. Another area of research is the identification of biomarkers that can predict patient response to EMA401. In addition, there is a need for more clinical trials to further investigate the safety and efficacy of EMA401 for pain relief and other potential applications.
In conclusion, EMA401 is a promising compound with potential applications in pain relief, cancer treatment, and inflammation. Its selectivity for the P2X3 ion channel makes it a promising candidate for pain relief with fewer side effects than non-selective ion channel blockers. However, more research is needed to fully understand its potential applications and limitations.

Eigenschaften

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-26-20-9-8-17(23-22(27)16-29-18-6-4-3-5-7-18)14-19(20)24-21(26)15-25-10-12-28-13-11-25/h3-9,14H,2,10-13,15-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQDQQFPKWAGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.